molecular formula C19H12Cl2N2O4S B13943839 2-[({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]benzoic acid

2-[({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]benzoic acid

Cat. No.: B13943839
M. Wt: 435.3 g/mol
InChI Key: YREMWVTYMYRWLS-UHFFFAOYSA-N
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Description

2-[[[[[5-(2,5-Dichlorophenyl)-2-furanyl]carbonyl]amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with a unique structure that includes a dichlorophenyl group, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[[[5-(2,5-Dichlorophenyl)-2-furanyl]carbonyl]amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting with the preparation of the 2,5-dichlorophenyl and furan intermediates. These intermediates are then subjected to a series of reactions, including carbonylation, amination, and thioxomethylation, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[[[[[5-(2,5-Dichlorophenyl)-2-furanyl]carbonyl]amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[[[[[5-(2,5-Dichlorophenyl)-2-furanyl]carbonyl]amino]thioxomethyl]amino]-benzoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-[[[[[5-(2,5-Dichlorophenyl)-2-furanyl]carbonyl]amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.

    2-[[[[[5-(2,5-Dichlorophenyl)-2-furanyl]carbonyl]amino]thioxomethyl]amino]-5-iodo-benzoic acid: A related compound with an additional iodine atom.

Uniqueness

2-[[[[[5-(2,5-Dichlorophenyl)-2-furanyl]carbonyl]amino]thioxomethyl]amino]-benzoic acid is unique due to its specific combination of functional groups and structural elements

Properties

Molecular Formula

C19H12Cl2N2O4S

Molecular Weight

435.3 g/mol

IUPAC Name

2-[[5-(2,5-dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C19H12Cl2N2O4S/c20-10-5-6-13(21)12(9-10)15-7-8-16(27-15)17(24)23-19(28)22-14-4-2-1-3-11(14)18(25)26/h1-9H,(H,25,26)(H2,22,23,24,28)

InChI Key

YREMWVTYMYRWLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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